molecular formula C21H29ClN4O2 B2790627 [2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanone;hydrochloride CAS No. 2418644-05-8

[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanone;hydrochloride

Cat. No.: B2790627
CAS No.: 2418644-05-8
M. Wt: 404.94
InChI Key: XYXGLZSXLASDIZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an amino group, a phenyl group, a piperidine ring, a pyrazolo[5,1-c][1,4]oxazine ring, and a methanone group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential uses in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of an amino group could make the compound basic, and the presence of multiple rings could make it relatively nonpolar .

Future Directions

The potential uses and future directions for this compound would depend on its specific properties and biological activity. It could potentially be used in the development of new drugs or other chemical products .

Properties

IUPAC Name

[2-(1-amino-3-phenylpropan-2-yl)piperidin-1-yl]-(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2.ClH/c22-14-17(12-16-6-2-1-3-7-16)20-8-4-5-9-24(20)21(26)19-13-18-15-27-11-10-25(18)23-19;/h1-3,6-7,13,17,20H,4-5,8-12,14-15,22H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXGLZSXLASDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(CC2=CC=CC=C2)CN)C(=O)C3=NN4CCOCC4=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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